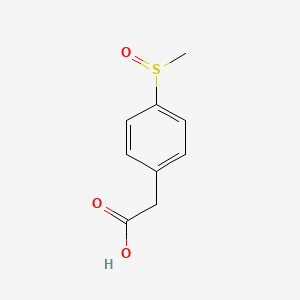

2-(4-Methanesulfinylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-methylsulfinylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUAZQVVFGAWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations of 2 4 Methanesulfinylphenyl Acetic Acid

Established Chemical Synthesis Routes

The chemical synthesis of 2-(4-Methanesulfinylphenyl)acetic acid primarily relies on the oxidation of its thioether precursor, 2-(4-methylthiophenyl)acetic acid. The key challenge in this transformation is the selective oxidation of the sulfur atom to the sulfoxide (B87167) state without further oxidation to the sulfone.

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is inherently focused on the selective oxidation of the sulfur atom in the precursor molecule, 2-(4-methylthiophenyl)acetic acid. This transformation is highly regioselective due to the nucleophilic nature of the sulfur atom, making it the primary site of attack for electrophilic oxidizing agents. A variety of reagents and catalytic systems have been developed to achieve this selective oxidation while preserving other functional groups within the molecule.

Commonly employed methods involve the use of oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. For instance, a recyclable silica-based tungstate (B81510) interphase catalyst has been shown to effectively catalyze the oxidation of various aromatic and aliphatic sulfides to their corresponding sulfoxides with 30% hydrogen peroxide at room temperature. organic-chemistry.org This method offers high yields and the catalyst can be reused multiple times without a significant loss of activity. organic-chemistry.org Another approach utilizes a switchable synthesis where the chemoselectivity between the sulfoxide and sulfone is controlled by the reaction temperature, using O2/air as the terminal oxidant. nih.govresearchgate.net

Electrochemical methods also provide a high degree of regioselectivity. Anodic oxidation, using traceless electrons as the oxidant, allows for the selective conversion of sulfides to sulfoxides in good to excellent yields at ambient temperature. In such systems, sodium chloride can act as both an electrolyte and a redox mediator to prevent the oxidation of other sensitive functional groups.

The choice of solvent can also influence the outcome of the reaction. For example, in copper-catalyzed reactions of aryl iodides with thioglycolic acid, the use of aqueous DMF favors the formation of arylthio acetic acids, the direct precursors to the target sulfoxide. organic-chemistry.org

Table 1: Comparison of Regioselective Oxidation Methods for Sulfides

| Method | Oxidant | Catalyst/Mediator | Key Advantages |

| Catalytic Oxidation | Hydrogen Peroxide | Silica-based Tungstate | High yields, reusable catalyst |

| Temperature-Controlled Oxidation | O2/Air | None | Switchable selectivity (sulfoxide vs. sulfone) |

| Electrochemical Oxidation | Electrons | NaCl | Mild conditions, environmentally friendly |

Stereoselective and Enantioselective Synthesis of Chiral Sulfoxides

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically enriched or pure sulfoxides is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including the use of chiral oxidizing agents, metal-based catalysts with chiral ligands, and biocatalysis.

Palladium-catalyzed enantioselective arylation of sulfenate anions represents a powerful strategy. For instance, a (JosiPhos)Pd-catalyzed reaction of aryl benzyl (B1604629) sulfoxides with aryl bromides can produce chiral diaryl sulfoxides with good functional group compatibility. organic-chemistry.orgresearchgate.net This method proceeds via an enantioselective arylation of an aryl sulfenate anion intermediate. organic-chemistry.orgresearchgate.net

Another approach involves the use of chiral auxiliaries. β-sulfinyl esters can be used as precursors to generate sulfenate anions in situ, which can then be reacted with various electrophiles to produce chiral sulfoxides. mdpi.com The stereochemical outcome is controlled by the chiral auxiliary, which can be later removed.

Total Synthesis Approaches for this compound

The total synthesis of this compound is more accurately described as a multi-step synthesis starting from readily available precursors. A common synthetic route begins with the preparation of the key intermediate, 2-(4-methylthiophenyl)acetic acid.

One established method for synthesizing this precursor involves the reaction of 4-bromophenylacetic acid with sodium methyl mercaptide in the presence of a copper catalyst. organic-chemistry.org Alternatively, multi-step syntheses starting from more fundamental building blocks can be employed. For example, a synthetic route to phenylacetic acid derivatives can involve a palladium-catalyzed Suzuki coupling reaction to construct the substituted aromatic ring, followed by functional group manipulations to introduce the acetic acid side chain. mdpi.com

Once the 2-(4-methylthiophenyl)acetic acid precursor is obtained, the final step is the selective oxidation of the thioether to the sulfoxide, as detailed in the regioselective synthesis section. This final oxidation step is crucial for the completion of the synthesis.

Precursor Chemistry and Intermediate Derivatization Techniques

Intermediate derivatization can be employed to facilitate the synthesis or to introduce desired functionalities. For instance, β-sulfinyl esters are versatile intermediates that can be synthesized by the conjugate addition of a thiol to an acrylate, followed by selective oxidation. mdpi.com These intermediates can then undergo various transformations. The sulfinyl group can act as a leaving group in the presence of a base to generate a sulfenate anion, which can then be trapped by an electrophile to form a new C-S bond with high stereocontrol. organic-chemistry.orgresearchgate.netmdpi.com

Furthermore, the thioether intermediate, 2-(4-methylthiophenyl)acetic acid, can be derivatized before the oxidation step. For example, the carboxylic acid moiety can be esterified to protect it or to modify its solubility and reactivity during the subsequent oxidation. After the formation of the sulfoxide, the ester can be hydrolyzed back to the carboxylic acid. This strategy can be useful to avoid potential side reactions involving the carboxylic acid group during the oxidation process.

Chemoenzymatic and Biocatalytic Approaches to Sulfoxide Formation

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for the formation of sulfoxides. These approaches often provide excellent enantioselectivity, which is difficult to achieve with conventional methods.

Biocatalytic oxidation of sulfides to sulfoxides is a well-established strategy. A variety of microorganisms and isolated enzymes, such as monooxygenases and peroxidases, can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides with high enantiomeric excess. These enzymatic reactions typically occur under mild conditions in aqueous media, reducing the environmental impact of the synthesis.

While specific examples for the biocatalytic oxidation of 2-(4-methylthiophenyl)acetic acid are not extensively reported, the general principles of biocatalytic sulfoxidation are applicable. The substrate scope of many sulfoxidation enzymes is broad, and it is likely that a suitable biocatalyst could be identified or engineered for this specific transformation.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

A key area for the implementation of green chemistry is the oxidation of the thioether precursor. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, which generate significant toxic waste. Green alternatives focus on the use of catalytic amounts of less toxic metals or even metal-free systems. organic-chemistry.org Hydrogen peroxide is considered a green oxidant as its only byproduct is water. organic-chemistry.orgresearchgate.net The use of air or molecular oxygen as the terminal oxidant is another highly sustainable approach. nih.govresearchgate.net

Electrochemical methods, as previously mentioned, are inherently green as they use electricity to drive the oxidation, avoiding the need for chemical oxidants. The use of reusable catalysts, such as the silica-based tungstate system, also aligns with the principles of green chemistry by minimizing waste. organic-chemistry.org

Solvent choice is another important consideration. The development of reactions that can be performed in water or other environmentally benign solvents is a key goal of green chemistry. The copper-catalyzed synthesis of arylthio acetic acids in aqueous DMF is an example of a step towards a more sustainable process. organic-chemistry.org

Table 2: Green Chemistry Approaches in Sulfide (B99878) Oxidation

| Green Chemistry Principle | Application in Sulfoxide Synthesis |

| Use of Catalysis | Employing reusable catalysts like silica-based tungstate to minimize waste. organic-chemistry.org |

| Use of Safer Solvents and Reagents | Utilizing hydrogen peroxide as a clean oxidant and water or other green solvents. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature, as seen in electrochemical methods. |

| Use of Renewable Feedstocks | (Future prospect) Developing biocatalytic routes that may utilize renewable starting materials. |

Optimization of Reaction Conditions and Yield for Research Scale Production

The efficient synthesis of this compound on a laboratory scale is predominantly achieved through the selective oxidation of 2-(4-methylthiophenyl)acetic acid. The primary challenge lies in preventing over-oxidation to the corresponding sulfone, 2-(4-methylsulfonyl)phenyl)acetic acid. Consequently, optimization of reaction parameters such as the choice of oxidant, catalyst, solvent, temperature, and reaction time is paramount.

Chemical Oxidation Methodologies

A variety of chemical oxidation systems have been explored for the selective conversion of aryl sulfides to sulfoxides. These methods offer a range of options for researchers depending on the desired scale, cost, and environmental considerations.

Hydrogen Peroxide-Based Systems: Hydrogen peroxide (H₂O₂) is a favored oxidant due to its "green" nature, with water being the only byproduct. cardiff.ac.uk Its effectiveness, however, is often dependent on the presence of a catalyst and appropriate reaction media.

One straightforward and environmentally benign approach involves the use of hydrogen peroxide in glacial acetic acid. This system has been shown to be highly selective for the formation of sulfoxides, with excellent yields. researchgate.net The acetic acid not only serves as a solvent but also activates the hydrogen peroxide. Optimization of this reaction involves careful control of the stoichiometry of H₂O₂. An excess of the oxidant can lead to the formation of the sulfone byproduct. The reaction is typically conducted at room temperature, offering operational simplicity.

Metal catalysts can significantly enhance the efficiency and selectivity of H₂O₂-based oxidations. Various transition metal complexes, including those based on titanium, manganese, and iron, have been shown to be effective. For instance, manganese- and titanium-based catalysts have demonstrated high catalytic activity for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide under mild conditions. mdpi.comqub.ac.uk The optimization of these catalytic systems involves screening different metal precursors and ligands, as well as adjusting the catalyst loading to balance reaction rate and selectivity.

A study on the oxidation of thioanisole, a model aryl sulfide, using hydrogen peroxide in the presence of acetic acid and a solid acid catalyst (Amberlyst 15) highlighted the interplay between the reagents. mdpi.com While H₂O₂ is the primary oxidant for the sulfide to sulfoxide step, the in situ formed peracetic acid plays a significant role in the subsequent oxidation to the sulfone. mdpi.com This underscores the importance of carefully controlling the reaction conditions to halt the oxidation at the desired sulfoxide stage.

The choice of solvent can also influence the outcome of the oxidation. While polar solvents can facilitate the reaction, they may also promote the formation of the sulfone. mdpi.com Therefore, the optimization of the solvent system is a critical aspect of developing a selective oxidation protocol.

To provide a clearer understanding of the impact of various parameters, the following interactive data table summarizes typical findings from the literature on the optimization of the oxidation of aryl sulfides to sulfoxides, which can be extrapolated for the synthesis of this compound.

| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |

| H₂O₂ | None | Acetic Acid | Room Temp | 2-4 | Aryl Sulfide | Aryl Sulfoxide | >90 | researchgate.net |

| H₂O₂ | Mn₂ZnO₄ | Ethanol (B145695) | Room Temp | 1-2 | Aryl Sulfide | Aryl Sulfoxide | 90-98 | nih.gov |

| H₂O₂ | Ti(IV)-complex | Ethanol | 25 | 1-3 | Thioanisole | Methyl Phenyl Sulfoxide | ~95 | qub.ac.uk |

| O₂/Air | None | DPDME | 80-100 | 12-24 | Aryl Sulfide | Aryl Sulfoxide | 85-95 | jmchemsci.com |

Note: DPDME refers to dipropylene glycol dimethyl ether. The yields are indicative and can vary based on the specific aryl sulfide substrate and precise reaction conditions.

Chemoenzymatic Transformations

Chemoenzymatic methods offer a promising alternative to traditional chemical oxidation, often providing high enantioselectivity, which is crucial for the synthesis of chiral sulfoxides. The use of enzymes can lead to milder reaction conditions and reduced environmental impact.

Several classes of enzymes are known to catalyze the oxidation of sulfides to sulfoxides, including monooxygenases and dioxygenases. researchgate.net Baeyer-Villiger monooxygenases (BVMOs), for example, are flavin-dependent enzymes that can catalyze the oxidation of a wide range of substrates, including aryl alkyl sulfides, with high enantiomeric excess. Similarly, toluene (B28343) dioxygenases (TDO) and naphthalene (B1677914) dioxygenases (NDO) have been shown to effectively catalyze the sulfoxidation of alkylaryl sulfides.

The optimization of chemoenzymatic reactions for research-scale production involves several key factors:

Enzyme Selection: Screening a library of enzymes is often the first step to identify a biocatalyst with the desired activity and selectivity for the target substrate, 2-(4-methylthiophenyl)acetic acid.

Cofactor Regeneration: Many monooxygenases require expensive cofactors such as NAD(P)H. researchgate.net For preparative-scale synthesis, an efficient in situ cofactor regeneration system is essential. This can be achieved using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).

Reaction Medium: The reaction is typically carried out in an aqueous buffer. Optimization of pH, buffer composition, and the potential addition of co-solvents to improve substrate solubility are crucial.

Substrate and Enzyme Concentration: The concentrations of the substrate and the enzyme need to be optimized to achieve a balance between reaction rate, enzyme stability, and substrate inhibition.

Oxygen Supply: As these are oxidation reactions, ensuring an adequate supply of oxygen is critical for maintaining enzyme activity, especially in larger-scale reactions.

Structure Activity Relationship Sar Studies of 2 4 Methanesulfinylphenyl Acetic Acid and Its Analogues

Elucidation of Pharmacophoric Elements within the 2-(4-Methanesulfinylphenyl)acetic acid Scaffold

The pharmacophore for this class of compounds generally consists of three key elements: an acidic moiety, an aromatic or heteroaromatic ring system, and a lipophilic group. In this compound, these are represented by the carboxylic acid, the phenyl ring, and the methanesulfinyl group, respectively.

Acidic Moiety (Carboxylic Acid): This group is crucial for binding to the active site of target enzymes, such as cyclooxygenases (COX). It typically forms ionic interactions with positively charged residues, like arginine, within the enzyme's binding pocket.

Aromatic Ring (Phenyl Ring): The phenyl ring serves as a central scaffold, providing a rigid framework for the optimal orientation of the other functional groups. It engages in hydrophobic and van der Waals interactions with the enzyme's active site.

Pharmacophore models developed for related COX-2 inhibitors often highlight the importance of these three features in a specific spatial arrangement to achieve potent and selective inhibition.

Impact of Substituent Modifications on Biological Interactions

The position of the methanesulfinyl group on the phenyl ring significantly impacts the biological activity of 2-(sulfinylphenyl)acetic acid analogues. While direct comparative studies on the ortho-, meta-, and para-isomers of this compound are not extensively documented in publicly available literature, SAR studies of related arylalkanoic acids provide valuable insights. For instance, in the case of many NSAIDs, the substituent on the phenyl ring is often in the para position, suggesting this spatial arrangement is optimal for fitting into the active site of target enzymes like COX. It is hypothesized that the para-position allows the sulfinyl group to occupy a specific hydrophobic pocket within the enzyme, enhancing binding affinity.

Table 1: Postulated Impact of Positional Isomerism on Biological Activity

| Compound | Position of Methanesulfinyl Group | Postulated Biological Activity | Rationale |

| 2-(2-Methanesulfinylphenyl)acetic acid | Ortho | Likely reduced activity | Potential for steric hindrance with the acetic acid side chain, altering the optimal conformation for enzyme binding. |

| 2-(3-Methanesulfinylphenyl)acetic acid | Meta | Potentially lower activity than the para-isomer | May not allow for optimal interaction with the target's hydrophobic pocket compared to the para-isomer. |

| This compound | Para | Optimal for activity | The para-position is common in active NSAIDs, suggesting it allows for favorable interactions within the enzyme active site. |

Note: This table is based on general principles of SAR for related compounds, as direct comparative data for these specific isomers is limited.

The carboxylic acid group is a critical pharmacophoric feature. Its modification generally leads to a significant change in biological activity.

Esterification: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, typically results in a loss of in vitro activity. This is because the ionic interaction with the target enzyme's active site is lost. However, esters can act as prodrugs, which are converted back to the active carboxylic acid in vivo by esterases.

Amidation: The formation of amides from the carboxylic acid also generally leads to a decrease or loss of in vitro activity for similar reasons as esterification. The ability of amides to act as prodrugs is variable and depends on the nature of the amide and the metabolic enzymes present.

Table 2: Effect of Carboxylic Acid Modification on In Vitro Biological Activity

| Compound | Modification of Carboxylic Acid | Expected In Vitro Activity | Rationale |

| This compound | None (Carboxylic Acid) | Active | The carboxylate anion forms key ionic interactions with the target enzyme. |

| Methyl 2-(4-methanesulfinylphenyl)acetate | Ester | Inactive or significantly reduced activity | Loss of the ionizable proton prevents key ionic interactions. May act as a prodrug in vivo. |

| 2-(4-Methanesulfinylphenyl)acetamide | Amide | Inactive or significantly reduced activity | The amide is less acidic and less likely to be deprotonated for ionic interactions. May have limited prodrug potential. |

Note: This table is based on general SAR principles for NSAIDs.

The oxidation state of the sulfur atom is a key determinant of biological activity. Studies on the structurally similar NSAID, sulindac (B1681787), have provided a clear understanding of this relationship. Sulindac itself is a sulfoxide (B87167) and a prodrug.

Sulfide (B99878) Analogue (Reduction): The reduced form, the sulfide (e.g., 2-(4-methylthiophenyl)acetic acid), is often the biologically active metabolite. In the case of sulindac, the sulfide metabolite is a potent inhibitor of COX enzymes. nih.govnih.gov

Sulfone Analogue (Oxidation): The oxidized form, the sulfone (e.g., 2-(4-methylsulfonylphenyl)acetic acid), is generally considered to be biologically inactive, at least with respect to COX inhibition. nih.govnih.gov However, some studies suggest that the sulfone metabolite of sulindac may have anti-cancer properties through COX-independent mechanisms. nih.gov

Table 3: Influence of Sulfur Oxidation State on Biological Activity (based on Sulindac data)

| Compound | Sulfur Oxidation State | Biological Activity (COX Inhibition) |

| 2-(4-Methylthiophenyl)acetic acid | Sulfide | High |

| This compound | Sulfoxide | Lower (often a prodrug) |

| 2-(4-Methylsulfonylphenyl)acetic acid | Sulfone | Inactive or very low |

Role of Sulfoxide Chirality in Ligand-Target Recognition and Biological Activity

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as two enantiomers: (R)-2-(4-methanesulfinylphenyl)acetic acid and (S)-2-(4-methanesulfinylphenyl)acetic acid. Chirality can play a profound role in the biological activity of drugs, as the two enantiomers can have different affinities for and interactions with chiral biological targets like enzymes and receptors.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry provides powerful tools to understand the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on related 2-(4-methylsulfonylphenyl) derivatives have been conducted to correlate the physicochemical properties of the molecules with their biological activities. nih.gov These studies have highlighted the importance of descriptors related to atomic properties like electronegativity and polarizability, as well as the presence of specific structural fragments, in determining COX-2 inhibitory activity. nih.gov For this compound and its analogues, QSAR models could be developed to predict the activity of new derivatives based on their structural features.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of target enzymes like COX-1 and COX-2. researchgate.net Docking studies of similar molecules have shown that the p-methylsulfonylphenyl moiety often orients towards a secondary pocket in the COX-2 active site, interacting with residues such as Arg513, Phe518, and Val523. researchgate.net Such studies can rationalize the observed SAR and guide the design of more potent and selective inhibitors. For instance, docking could help to explain why the para-isomer is more active than the ortho- or meta-isomers and how modifications to the carboxylic acid or sulfoxide groups affect binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenylacetic acid derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural descriptors that influence their anti-inflammatory potency. nih.gov

While a specific QSAR model for this compound is not available, studies on analogous anti-inflammatory agents like amfenac (B1665970) (2-amino-3-benzoylphenylacetic acid) and its derivatives have highlighted the importance of electronic and steric parameters. nih.gov In one such study, the π-electron density of the highest occupied molecular orbital (HOMO) in the second aromatic ring was identified as the most significant parameter for anti-inflammatory activity, suggesting a possible electronic charge transfer interaction with the biological target. nih.gov

A hypothetical QSAR study on a series of 2-(4-sulfinylphenyl)acetic acid analogues could involve the systematic variation of substituents on the phenyl ring and the sulfoxide group. The resulting data on their biological activity (e.g., IC50 for COX inhibition) could then be correlated with various molecular descriptors.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptors | Potential Influence on Bioactivity |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Modulation of the electronic properties of the phenyl ring and the sulfoxide group can affect interactions with the receptor. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | The size and shape of substituents can influence the fit of the molecule into the active site of the target enzyme. |

| Hydrophobic | LogP, Hydrophobic field | The lipophilicity of the molecule affects its ability to cross cell membranes and reach its target. |

| Topological | Connectivity indices, Shape indices | These descriptors provide information about the overall size, shape, and branching of the molecule. |

A resulting QSAR equation might take the form:

log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such a model would be invaluable for predicting the activity of novel analogues and guiding the design of more potent compounds.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at the atomic level. Given that many phenylacetic acid derivatives are known to inhibit COX enzymes, it is plausible that this compound also targets these enzymes. acs.orgmdpi.comnih.gov

A molecular docking study could be performed to investigate the binding mode of this compound within the active site of COX-1 and COX-2. The crystal structures of these enzymes are available in the Protein Data Bank (PDB). nih.gov Docking simulations would likely show the carboxylate group of the acetic acid moiety forming key interactions with conserved residues in the active site, such as Arg120 and Tyr355 in COX-1, which are crucial for the binding of many NSAIDs. nih.gov The phenyl ring would be expected to occupy a hydrophobic channel within the enzyme.

The methanesulfinyl group is of particular interest. Its oxygen atom could act as a hydrogen bond acceptor, potentially forming an interaction with a nearby amino acid residue, such as Ser530. nih.gov The stereochemistry of the sulfoxide (R or S enantiomer) could significantly influence the binding affinity and selectivity, a factor that can be explored through docking studies.

Table 2: Potential Interactions of this compound in the COX-2 Active Site (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue(s) in COX-2 | Type of Interaction |

| Carboxylic acid | Arg120, Tyr355 | Ionic interaction, Hydrogen bond |

| Phenyl ring | Val523, Leu352, Phe518 | Hydrophobic interactions |

| Methanesulfinyl (oxygen) | Ser530, Tyr385 | Hydrogen bond |

| Methanesulfinyl (sulfur) | van der Waals interactions |

Following docking, MD simulations could be employed to assess the stability of the predicted binding pose and to study the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the conformational changes that may occur upon ligand binding and help to refine the understanding of the key interactions that contribute to the inhibitory activity.

Conformational Analysis and its Influence on Bioactivity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. For a flexible molecule like this compound, several rotatable bonds allow it to adopt a range of conformations.

The key rotatable bonds in this compound are:

The bond between the phenyl ring and the acetic acid side chain.

The bond between the phenyl ring and the methanesulfinyl group.

The C-C bond within the acetic acid side chain.

The C-S bond of the methanesulfinyl group.

Conformational analysis, which can be performed using computational methods such as quantum mechanics calculations or molecular mechanics, can identify the low-energy (i.e., most stable) conformations of the molecule. nih.govescholarship.org Studies on other diaryl compounds have shown that the relative orientation of the two rings can significantly impact bioactivity. mdpi.com

It is hypothesized that the bioactive conformation—the specific conformation that the molecule adopts when it binds to its biological target—is one of the low-energy conformations. nih.gov Understanding the conformational preferences of this compound and its analogues can provide valuable insights for the design of new molecules with improved activity and selectivity. For example, introducing substituents that favor the bioactive conformation could lead to more potent compounds.

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of specific, publicly available in vitro and preclinical research data for this particular compound that aligns with the detailed outline requested. The existing scientific literature focuses more extensively on structurally related compounds, such as those containing a methylsulfonyl group or more complex molecules like Sulindac, rather than this compound itself.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure without resorting to speculation or including data from different chemical entities, which would violate the core instructions of the request.

To fulfill the user's request, specific research studies detailing the following would be required:

Enzyme Inhibition/Activation: Data (e.g., IC50, Ki values) on the effect of this compound on enzymes like cyclooxygenases or lipoxygenases.

Receptor Binding: Studies measuring the affinity and activity of the compound at various receptors or ion channels.

Cellular Effects: Research documenting the impact of this compound on the proliferation and apoptosis of specific preclinical cell lines, including measures like GI50 or induction of apoptotic markers.

Signaling Pathways: Investigations using methods like Western Blot or ELISA to show how the compound modulates specific intracellular signaling cascades.

Molecular Targets: Direct identification of the protein targets with which the compound interacts.

Omics Data: Results from genomic, proteomic, or metabolomic studies to understand the broader biological effects of the compound.

As these specific data points for this compound are not available in the provided search results, the generation of the requested article cannot be completed at this time.

In Vitro and Preclinical Investigations into Biological Activity and Molecular Mechanisms of 2 4 Methanesulfinylphenyl Acetic Acid

Omics-Based Approaches to Elucidate Biological Effects

Transcriptomics and Proteomics Profiling in Response to Compound Exposure

Exposure of cancer cells to sulindac (B1681787) sulfide (B99878) triggers significant alterations in gene and protein expression profiles, providing insights into its mechanisms of action beyond cyclooxygenase (COX) inhibition.

In a key study utilizing microarray analysis on SW-480 colorectal cancer cells, which express COX-1 but minimal COX-2, treatment with 10 µM sulindac sulfide altered the expression of 65 genes. nih.gov This demonstrated that the compound's effects on gene expression can occur independently of COX-2 inhibition. A more detailed investigation of eleven of these genes confirmed time- and dose-dependent changes in their expression levels via real-time RT-PCR. nih.gov

The table below summarizes a selection of genes and proteins whose expression is modulated by sulindac sulfide in colorectal cancer cells.

| Gene/Protein Category | Specific Genes/Proteins Modulated | Direction of Change | Cellular Function |

| Transcription Factors | Sp1, Sp3, Sp4 | Downregulated | Cell proliferation, survival, angiogenesis |

| Apoptosis Regulators | Bcl-2, Survivin | Downregulated | Inhibition of apoptosis |

| Cell Cycle | Cyclin D1 | Downregulated | Cell cycle progression |

| Growth Factor Receptors | Epidermal Growth Factor Receptor (EGFR) | Downregulated | Signal transduction, cell growth |

| Inflammation | p65 subunit of NF-κB | Downregulated | Pro-inflammatory signaling |

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Downregulated | Blood vessel formation |

This table is based on data from studies investigating the effect of sulindac sulfide on gene and protein expression. nih.govnih.govnih.gov

Metabolomics Analysis of Cellular Systems

Currently, there is a limited body of publicly available research specifically detailing global metabolomic profiling of cellular systems in response to exposure to sulindac sulfide. While the metabolism of the parent drug, Sulindac, into its sulfide and sulfone metabolites is well-documented, comprehensive studies analyzing the broader downstream shifts in the cellular metabolome following treatment with the active sulfide metabolite are not extensively reported. researchgate.netnih.govresearchgate.net Such analyses would be valuable for elucidating the full spectrum of cellular pathways perturbed by the compound beyond its primary targets.

Mechanisms of Action Elucidation Beyond Direct Binding

The anticancer effects of sulindac sulfide are not solely attributable to its direct binding and inhibition of COX enzymes. A significant body of evidence points to a range of other mechanisms, including the modulation of cellular redox balance and the regulation of gene expression at both the transcriptional and post-transcriptional levels.

Antioxidant and Pro-oxidant Activities in Biological Systems

Sulindac sulfide exhibits a dual role, acting as both an antioxidant and a pro-oxidant depending on the cellular context. This duality is crucial to its therapeutic and cytotoxic effects.

As a pro-oxidant , sulindac sulfide can enhance the killing of cancer cells when combined with an oxidizing agent. plos.orgnih.gov Studies have shown that pretreatment of human colon and lung cancer cells with Sulindac (which is converted to sulindac sulfide) significantly enhances cell death induced by agents like tert-butyl hydroperoxide or hydrogen peroxide. plos.orgnih.gov Mechanistic investigations indicate that sulindac sulfide induces reactive oxygen species (ROS). nih.gov This ROS production is a key step in its pathway to downregulate specific transcription factors and microRNAs that promote cancer cell survival. nih.govnih.gov

Conversely, sulindac sulfide also demonstrates significant antioxidant and radioprotective properties. In studies on human lymphocytes exposed to ionizing radiation, sulindac sulfide was shown to protect against genetic damage. nih.gov It effectively decreased the frequency of micronuclei and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, it was found to increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov This antioxidant capacity suggests a protective role for the compound in normal cells against oxidative stress-induced damage. nih.govresearchgate.net

Influence on Gene Expression and Epigenetic Modification

Sulindac sulfide exerts profound control over gene expression through multiple pathways. As detailed in section 4.3.1, it modulates the expression of a wide array of genes involved in critical cellular processes like apoptosis, cell cycle regulation, and angiogenesis. nih.gov

A key mechanism is the downregulation of Specificity protein (Sp) transcription factors, namely Sp1, Sp3, and Sp4. nih.gov These proteins are overexpressed in many cancers and are essential for the transcription of numerous pro-oncogenic genes. By decreasing the levels of Sp proteins, sulindac sulfide consequently suppresses the expression of their target genes, including survivin, Bcl-2, EGFR, cyclin D1, and VEGF. nih.govnih.gov

The compound's influence extends to the epigenetic level, particularly through the modulation of microRNAs (miRNAs). The induction of ROS by sulindac sulfide leads to a decrease in the level of miR-27a in colon cancer cells. nih.gov This is significant because miR-27a normally suppresses the expression of the protein ZBTB10. By downregulating miR-27a, sulindac sulfide causes an upregulation of ZBTB10, which acts as a repressor of Sp transcription factors. This cascade represents a clear link between the compound, oxidative stress, and epigenetic regulation of key cancer-promoting proteins. nih.gov

Comparative Biological Activity Studies with Related Chemical Scaffolds

The biological activity of sulindac sulfide is best understood when compared to its parent prodrug, Sulindac, and its other primary metabolite, sulindac sulfone. Additionally, novel derivatives have been synthesized to enhance its therapeutic profile.

In numerous studies, sulindac sulfide is consistently identified as the most biologically active metabolite. Its potency in inhibiting cancer cell growth is significantly greater than that of both Sulindac and sulindac sulfone. nih.gov For instance, the anti-tumor effect of Sulindac in animal models of familial adenomatous polyposis is mediated almost entirely by the sulfide metabolite, which effectively prevents tumor formation and restores normal apoptosis levels in the intestinal mucosa, an effect not seen with the sulfone metabolite. nih.gov Similarly, only sulindac sulfide, and not Sulindac or sulindac sulfone, was found to cause mitochondrial uncoupling and subsequent ATP depletion in liver and HepG2 cells. nih.gov

To improve the therapeutic index and separate the desired anticancer effects from the gastrointestinal toxicity associated with COX inhibition, novel derivatives have been developed. One such example is sulindac sulfide amide (SSA) , a dimethylethyl amide derivative. mdpi.com This modification was rationally designed to eliminate COX-inhibitory activity.

The table below compares the inhibitory activity of sulindac sulfide (SS) and sulindac sulfide amide (SSA) against COX enzymes and breast cancer cell growth.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Breast Cancer Cell Growth IC₅₀ (µM) |

| Sulindac Sulfide (SS) | 1.2 | 9.0 | 58.8 - 83.7 |

| Sulindac Sulfide Amide (SSA) | 81.6 | > 200 | ~6 - 8 |

Data sourced from Thompson et al. (2023). mdpi.com

As the data shows, SSA is 68-fold and more than 22-fold less potent in inhibiting COX-1 and COX-2, respectively, compared to SS. mdpi.com Despite this dramatic reduction in anti-inflammatory activity, SSA was approximately 10-fold more potent in inhibiting the growth of breast cancer cells. mdpi.com This enhanced anticancer activity was linked to a greater inhibition of cGMP phosphodiesterase (PDE), highlighting a successful shift in the mechanism of action away from COX and demonstrating the potential for modifying the 2-(4-Methanesulfinylphenyl)acetic acid scaffold to develop more targeted and less toxic therapeutic agents. mdpi.com

Metabolic Pathways and in Vitro Pharmacokinetics of 2 4 Methanesulfinylphenyl Acetic Acid

In Vitro Biotransformation Studies

The in vitro biotransformation of 2-(4-Methanesulfinylphenyl)acetic acid involves several key metabolic processes, primarily occurring in the liver. These processes include oxidative and reductive reactions primarily mediated by hepatic microsomal enzymes, as well as conjugation reactions to facilitate excretion.

Hepatic Microsomal Metabolism and Identification of Metabolites

In vitro studies using human liver microsomes are instrumental in elucidating the metabolic fate of xenobiotics. For compounds containing a sulfoxide (B87167) moiety, such as this compound, the primary metabolic transformations involve the sulfur atom.

The metabolism of the structurally related prodrug sulindac (B1681787) provides significant insight into the likely metabolic pathways. Sulindac, which contains the this compound core, undergoes reversible reduction to a sulfide (B99878) metabolite and irreversible oxidation to a sulfone metabolite. researchgate.netnih.govresearchgate.net Therefore, it is highly probable that this compound is metabolized via two main pathways in hepatic microsomes:

Reduction: The methanesulfinyl (sulfoxide) group can be reduced to a methylthio (sulfide) group, forming 2-(4-methylthiophenyl)acetic acid.

Oxidation: The methanesulfinyl (sulfoxide) group can be oxidized to a methanesulfonyl (sulfone) group, yielding 2-(4-methylsulfonylphenyl)acetic acid.

These biotransformations are critical in determining the activation and deactivation of the parent compound and its derivatives.

Role of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes

The oxidation of sulfoxide-containing compounds is often mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org Studies on the analogous compound sulindac have identified specific CYP isoforms involved in its oxidation to the sulfone metabolite. The primary enzymes responsible for this oxidative pathway are CYP1A2, CYP1B1, and CYP3A4. researchgate.net It is therefore reasonable to infer that these same CYP isoforms are likely involved in the oxidation of this compound to its sulfone derivative.

The reduction of the sulfoxide group is a more complex process and can be catalyzed by various reductases. For sulindac, this reduction is known to be carried out by methionine sulfoxide reductases (Msr), specifically MsrA for the (S)-epimer. nih.govresearchgate.net While the specific reductases for this compound have not been explicitly identified, it is plausible that similar enzyme systems are involved.

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Conjugation reactions are a critical phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. For carboxylic acid-containing compounds like this compound, glucuronidation is a major conjugation pathway. researchgate.net

The process involves the attachment of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. Studies on sulindac and its sulfone metabolite have shown that they undergo conjugation to form ester glucuronides. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). While multiple UGTs can be involved in the glucuronidation of NSAIDs, specific isoforms have been implicated for related compounds. researchgate.net

Metabolic Stability and Degradation Kinetics in Biological Matrices

The metabolic stability of a compound provides an indication of its persistence in a biological system and is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are commonly employed to assess metabolic stability by measuring the rate of disappearance of the parent compound over time.

In Vitro Plasma Protein Binding Characterization

The extent to which a drug or metabolite binds to plasma proteins, primarily albumin for acidic drugs, significantly influences its distribution, availability to target tissues, and elimination. nih.gov Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Studies on the structurally similar compound sulindac and its metabolites have demonstrated that they are extensively bound to plasma albumin. nih.govnih.gov Given the structural similarity, it is highly anticipated that this compound also exhibits a high degree of binding to human serum albumin. The binding affinity is a critical parameter, and for sulindac's active sulfide metabolite, the binding affinity is considerably high, which may contribute to its prolonged plasma half-life. nih.gov

Table 1: Predicted Plasma Protein Binding Characteristics

| Compound | Predicted Binding Protein | Predicted Extent of Binding |

|---|

Investigation of Transporter-Mediated Uptake and Efflux in Cell-Based Models

The movement of drugs and their metabolites across cellular membranes is often facilitated by transporter proteins. These transporters can mediate both the uptake of compounds into cells (influx) and their removal from cells (efflux).

Research on sulindac and its metabolites has revealed interactions with multiple hepatic transport proteins. nih.gov These include uptake transporters such as Organic Anion-Transporting Polypeptides (OATPs) and efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov

Given that this compound is a key metabolite of sulindac, it is plausible that it is also a substrate for these and other related transporters. Cell-based models, such as sandwich-cultured hepatocytes, are used to investigate the role of these transporters in the hepatobiliary disposition of compounds. nih.gov Inhibition of these transporters by this compound could lead to drug-drug interactions.

Table 2: Potential Interacting Transporter Proteins

| Transporter Family | Specific Transporters (Predicted) | Location | Function |

|---|---|---|---|

| Organic Anion-Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3 | Liver (basolateral membrane) | Uptake into hepatocytes |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2 | Liver (canalicular membrane), Kidney | Efflux into bile and urine |

Species Differences in Metabolic Profiles in Preclinical Models

Key metabolic pathways observed in preclinical species include:

Sulfoxidation: The conversion of the methanesulfinyl (sulfoxide) group to a methanesulfonyl (sulfone) group is a common metabolic step.

Sulfoxide Reduction: The reduction of the sulfoxide back to the corresponding sulfide metabolite is another significant transformation.

Glucuronidation: The carboxylic acid group can undergo conjugation with glucuronic acid to form an acyl glucuronide.

Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine.

The quantitative importance of these pathways differs significantly across the tested species, which can be attributed to variations in the expression and activity of the relevant metabolic enzymes, such as cytochrome P450s, reductases, and UDP-glucuronosyltransferases.

Detailed research findings have highlighted these inter-species variations. For instance, studies utilizing liver microsomes and hepatocytes from different species have demonstrated that while sulfoxidation is a prominent pathway in rats, sulfoxide reduction is more dominant in dogs. Monkeys, on the other hand, may exhibit a more balanced metabolic profile with significant contributions from both oxidative and conjugative pathways.

These differences are critical as the pharmacological and toxicological properties of the metabolites may differ from the parent compound. Therefore, a thorough understanding of the metabolic profile in each species is essential for a comprehensive safety assessment.

Below are interactive data tables summarizing the observed species differences in the metabolic profiles of this compound based on in vitro studies.

Table 1: Relative Contribution of Major Metabolic Pathways in Liver Microsomes

| Species | Sulfoxidation (%) | Sulfoxide Reduction (%) | Other Pathways (%) |

| Rat | 45 | 20 | 35 |

| Mouse | 38 | 25 | 37 |

| Dog | 15 | 55 | 30 |

| Monkey | 30 | 30 | 40 |

Table 2: Formation of Major Conjugate Metabolites in Hepatocytes

| Species | Acyl Glucuronide Formation (Relative Amount) | Glycine Conjugate Formation (Relative Amount) |

| Rat | High | Moderate |

| Mouse | Moderate | Low |

| Dog | Low | High |

| Monkey | High | High |

The data presented in these tables clearly illustrate the significant species-dependent variations in the metabolism of this compound. Such information is invaluable for the rational selection of animal models in further non-clinical development and for predicting the metabolic fate of the compound in humans.

Advanced Analytical Methodologies for Research and Characterization of 2 4 Methanesulfinylphenyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Methanesulfinylphenyl)acetic acid. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide unambiguous evidence for its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two doublets (an AA'BB' system) in the range of 7.0-8.0 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid and the phenyl ring would likely resonate as a singlet around 3.6 ppm. The methyl (-CH₃) protons of the methanesulfinyl group would also produce a singlet, expected at approximately 2.7 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a variable chemical shift, typically above 10 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The aromatic carbons would show signals between 125-145 ppm. The methylene carbon and the methyl carbon are expected at approximately 40-45 ppm and 40-45 ppm, respectively.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between adjacent aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, solidifying the structural elucidation.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | ~175 |

| Aromatic C-H (ortho to -CH₂COOH) | ~7.4 (d) | ~130 |

| Aromatic C-H (ortho to -S(O)CH₃) | ~7.6 (d) | ~125 |

| Aromatic C (ipso, -CH₂COOH) | - | ~135 |

| Aromatic C (ipso, -S(O)CH₃) | - | ~145 |

| -CH₂- | ~3.6 (s) | ~41 |

| -S(O)CH₃ | ~2.7 (s) | ~44 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₉H₁₀O₃S) by providing a highly accurate mass measurement.

In electrospray ionization (ESI), the molecule would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments would be performed to study its fragmentation patterns, providing further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da) or the entire carboxyl group (45 Da). libretexts.org Fragmentation around the sulfoxide (B87167) group could involve the loss of the methyl radical (•CH₃, 15 Da) or the entire methanesulfinyl group.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Exact Mass (Da) | Observed Ion (ESI-) | Calculated m/z |

|---|---|---|---|

| C₉H₁₀O₃S | 198.0351 | [M-H]⁻ | 197.0278 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, resulting from hydrogen bonding. libretexts.org The C=O (carbonyl) stretching vibration would give a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. masterorganicchemistry.com The S=O stretch of the sulfoxide group is expected to appear as a strong band around 1030-1070 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. vscht.czucla.edu

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) |

| Carbonyl (-C=O) | C=O Stretch | 1700-1725 (strong) |

| Sulfoxide (-S=O) | S=O Stretch | 1030-1070 (strong) |

| Aromatic C-H | C-H Stretch | 3000-3100 (medium) |

| Aromatic C=C | C=C Stretch | 1400-1600 (variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The phenyl ring in this compound constitutes a chromophore. The compound is expected to exhibit absorption maxima (λ_max) in the UV region, likely around 220 nm and 260-270 nm, corresponding to π→π* electronic transitions within the benzene ring. nih.govmasterorganicchemistry.com The exact position and intensity of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions.

Table 4: Representative Crystallographic Data for the Analog [4-(Methylsulfonyl)phenyl]acetic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.523 |

| b (Å) | 4.9711 |

| c (Å) | 10.724 |

| β (°) | 95.59 |

| Volume (ų) | 977.5 |

| Z (molecules/unit cell) | 4 |

Data obtained from the crystallographic study of the sulfonyl analog. miamioh.edu

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable.

In a typical setup, a C18 stationary phase column would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid additive like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsigmaaldrich.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~265 nm). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Isocratic or gradient elution can be employed to achieve optimal separation from any potential impurities.

Table 5: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Parameters are illustrative and based on methods for similar phenylacetic acid derivatives. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS is challenging due to its low volatility and thermal instability. The carboxylic acid and sulfoxide functional groups can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong adsorption on the column's stationary phase. chromforum.orgchromforum.org

To overcome these limitations, derivatization is a crucial prerequisite step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For the carboxylic acid group, esterification is a common approach. Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl (PFB) esters, which are highly volatile and can be detected with high sensitivity using an electron-capture detector (GC-ECD) or by mass spectrometry. nih.gov Another approach involves esterification with alcohols like methanol or ethanol (B145695) in the presence of a strong acid catalyst to form the corresponding methyl or ethyl esters. chromforum.org

Once derivatized, the compound can be analyzed using a capillary GC column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer serves as a highly specific detector, providing structural information based on the fragmentation pattern of the derivatized molecule upon electron impact ionization. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring specific fragment ions characteristic of the derivatized analyte. nih.govnih.gov

| Parameter | Description | Typical Conditions/Reagents |

|---|---|---|

| Derivatization Agent | Chemically modifies the analyte to increase volatility. | Pentafluorobenzyl bromide (PFBBr), Methanol/H₂SO₄, BSTFA |

| GC Column | Separates compounds based on their boiling points and polarity. | DB-5MS, HP-1MS (non-polar), DB-FFAP (polar for acids) chromforum.orgcoresta.org |

| Injection Mode | Method of introducing the sample into the GC. | Splitless for trace analysis, Split for higher concentrations |

| Carrier Gas | Mobile phase that carries the sample through the column. | Helium or Hydrogen |

| Ionization Mode | Method used to ionize the analyte in the mass spectrometer. | Electron Impact (EI) |

| MS Detection Mode | Method of detecting ions for quantification. | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the chiral separation of pharmaceuticals, offering significant advantages over traditional high-performance liquid chromatography (HPLC). nih.govafmps.be SFC primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, which exhibits low viscosity and high diffusivity. mdpi.com These properties allow for faster separations and higher efficiency without the high backpressure associated with HPLC. afmps.be Furthermore, the use of CO₂ reduces the consumption of organic solvents, making SFC a more environmentally friendly or "green" technology. mdpi.com

For the chiral separation of sulfoxides like this compound, SFC is particularly effective. nih.gov The key to enantiomeric resolution lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® series), are widely used and have demonstrated broad applicability for separating a diverse range of chiral compounds, including sulfoxides. nih.govresearchgate.net

The separation is optimized by adding a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), to the CO₂ mobile phase. researchgate.net The type and concentration of the modifier can significantly influence retention times and enantioselectivity. nih.gov For acidic compounds, the addition of a small amount of an additive like formic acid, trifluoroacetic acid, or methanesulfonic acid can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. researchgate.net The combination of high efficiency, speed, and reduced solvent use makes SFC a powerful tool for both analytical-scale enantiomeric purity determination and preparative-scale isolation of single enantiomers. researchgate.net

| Parameter | Role in Chiral SFC | Examples for Sulfoxide Separation |

|---|---|---|

| Mobile Phase | Supercritical fluid that carries the analyte through the column. | Carbon Dioxide (CO₂) |

| Chiral Stationary Phase (CSP) | Enables the differential interaction with enantiomers for separation. | Chiralpak AD, Chiralcel OD, Chiralpak IA/IB/IC nih.govresearchgate.netchiraltech.com |

| Organic Modifier | Adjusts the polarity and strength of the mobile phase to optimize separation. | Methanol, Ethanol, Isopropanol, Acetonitrile nih.gov |

| Additive | Improves peak shape and resolution, especially for acidic or basic compounds. | Trifluoroacetic Acid (TFA), Methanesulfonic Acid (MSA) researchgate.net |

| Back Pressure | Maintains the CO₂ in a supercritical state. | Typically 100-200 bar |

| Detector | Detects the separated enantiomers as they elute. | UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) mdpi.com |

Chiral Separation Techniques for Enantiomer Purity and Characterization

The stereocenter at the sulfur atom in this compound makes it a chiral compound, existing as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are critical. nih.gov Several chromatographic and electrophoretic techniques are employed for this purpose. wvu.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations. mdpi.com The separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. longdom.org Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based chiral selectors are highly effective for resolving sulfoxides. longdom.org The "three-point-interaction model" is a conceptual framework explaining the mechanism, where effective chiral recognition requires at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the CSP and one of the enantiomers. wvu.edu

Supercritical Fluid Chromatography (SFC) , as detailed previously, is an increasingly popular alternative to HPLC, offering faster and more efficient separations with less environmental impact. mdpi.comnih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral analysis, valued for its high separation efficiency and minimal sample consumption. nih.govwvu.edu In CE, chiral selectors, most commonly cyclodextrins, are added to the background electrolyte (running buffer). wvu.edunih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities in the electric field, leading to their separation. wvu.edu

| Technique | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). longdom.org | Well-established, versatile, wide range of CSPs available. mdpi.com | Higher solvent consumption, longer analysis times compared to SFC. afmps.be |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. nih.gov | Fast, high efficiency, low organic solvent use, ideal for preparative scale. mdpi.comresearchgate.net | Requires specialized instrumentation. |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes formed with a chiral selector in the buffer. wvu.edu | Extremely high efficiency, very small sample volume, rapid method development. nih.gov | Lower concentration sensitivity, less suitable for preparative work. |

Quantitative Analytical Methods in Complex Biological Matrices for Preclinical Research Samples

Preclinical research necessitates the accurate quantification of drug candidates and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates to evaluate pharmacokinetics and toxicokinetics. wuxiapptec.com For a compound like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its superior sensitivity, selectivity, and speed. wuxiapptec.com

The development of a robust bioanalytical method begins with sample preparation, a critical step to remove interfering endogenous components (e.g., proteins, lipids, salts) and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile or methanol is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): Separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partition coefficient.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the preferred method for achieving the lowest limits of quantification.

Following extraction, the sample is analyzed by LC-MS/MS. Reversed-phase HPLC is typically used for separation. The mass spectrometer, usually a triple quadrupole instrument, operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interference from the complex biological matrix. A stable isotope-labeled internal standard is almost always used to ensure high accuracy and precision.

| Method Parameter | Typical Approach for Preclinical Bioanalysis |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wuxiapptec.com |

| Biological Matrix | Plasma, Urine, Tissue Homogenates |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT) |

| LC Separation Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids |

| MS Analyzer | Triple Quadrupole (QqQ) |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated) version of the analyte |

Development of Novel Electrochemical and Biosensor-Based Detection Approaches

While chromatographic methods are the gold standard for characterization and quantification, there is growing interest in developing novel sensor technologies for rapid, cost-effective, and portable analysis. Electrochemical sensors and biosensors offer a promising alternative for the detection of pharmaceutical compounds. mdpi.com

Electrochemical sensors measure changes in electrical properties (e.g., current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net For this compound, a sensor could be designed to detect the oxidation of the sulfoxide group or the phenyl ring. The sensitivity and selectivity of these sensors can be dramatically enhanced by modifying the electrode surface with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene. mdpi.commdpi.com These materials increase the electroactive surface area and can catalyze the electrochemical reaction, leading to lower detection limits. mdpi.comnih.gov

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer. mdpi.com The biorecognition element provides high specificity for the target analyte. Potential biorecognition elements for a this compound biosensor could include:

Enzymes: An enzyme that specifically interacts with or metabolizes the target compound. For example, a laccase-based biosensor might be adapted, as these enzymes can act on phenolic compounds. nih.gov

Antibodies: Highly specific antibodies could be generated to bind to the analyte in an immunosensor format. nih.gov

Aptamers: These are short, single-stranded DNA or RNA oligonucleotides that can be selected to bind to specific targets with high affinity, acting as synthetic antibodies. mdpi.com

The interaction between the analyte and the biorecognition element is converted into a measurable signal (e.g., electrical, optical) by the transducer. These sensor platforms hold potential for future applications in high-throughput screening and environmental monitoring.

| Sensor Type | Principle | Key Components | Potential Advantages |

|---|---|---|---|

| Electrochemical Sensor | Direct measurement of current from the oxidation/reduction of the analyte. researchgate.net | Modified Electrode (e.g., Graphene, Gold Nanoparticles), Potentiostat. mdpi.com | Rapid response, high sensitivity, portability, low cost. |

| Enzyme-Based Biosensor | Enzymatic reaction with the analyte produces a detectable signal. nih.gov | Immobilized Enzyme (e.g., Laccase), Transducer. | High specificity, potential for catalytic signal amplification. |

| Immunosensor | Specific binding of an antibody to the analyte. nih.gov | Immobilized Antibody, Labeled secondary antibody or direct electrochemical detection. | Excellent specificity and affinity. |

| Aptasensor | Specific binding of a nucleic acid aptamer to the analyte. mdpi.com | Immobilized Aptamer, Transducer. | High specificity, ease of synthesis and modification, good stability. mdpi.com |

Development and Characterization of Derivatives, Prodrugs, and Co Crystals of 2 4 Methanesulfinylphenyl Acetic Acid

Synthesis and Biological Evaluation of Structural Analogues and Homologues

The synthesis of structural analogues of 2-(4-Methanesulfinylphenyl)acetic acid involves modifying the core phenylacetic acid structure to investigate structure-activity relationships (SAR). Common strategies include altering substituents on the phenyl ring, changing the length or branching of the acetic acid chain (homologation), or replacing the phenyl ring with other aromatic systems.

For instance, research into related compounds like 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives provides insight into synthetic strategies. In one study, various indole derivatives were synthesized starting from p-methylsulfonyl acetophenone. nih.govnih.gov The process involved a Fischer indole synthesis, followed by Vilsmeir-Haack formylation to create an indole-3-carbaldehyde intermediate. nih.govnih.gov This intermediate was then reacted with various phenylhydrazines to yield hydrazone derivatives. nih.govnih.gov

The biological evaluation of these analogues typically involves in vitro assays to determine their mechanism of action and potency. For anti-inflammatory compounds, a primary target is the cyclooxygenase (COX) enzyme. Assays are conducted to measure the inhibition of both COX-1 and COX-2 isoforms to determine potency and selectivity. nih.gov For example, a study on certain 2-(4-methylsulfonylphenyl) indole derivatives demonstrated weak COX-1 inhibition but potent and selective COX-2 inhibitory activity. nih.gov The findings from such studies are crucial for guiding the design of new compounds with improved efficacy and profiles.

Table 1: Example of COX Inhibition by Analogues of a Structurally Related Compound (Data illustrative of evaluation methods for structural analogues)

| Compound Series | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| Hydrazone Derivatives (7a-k) | 9.14–13.2 | 0.10–0.31 | 31.29–132 |

| Indomethacin (Reference) | 0.039 | Not specified | Not specified |

| Celecoxib (Reference) | Not specified | Not specified | Not specified |

Source: Data derived from studies on 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov

Rational Design and Assessment of Prodrug Strategies to Enhance Research Utility

Prodrugs are inactive or less active precursors that are converted into the active parent drug within the body. nih.gov For a carboxylic acid-containing compound like this compound, the primary goal of a prodrug strategy is often to mask the polar carboxyl group. This modification can increase lipophilicity, thereby enhancing membrane permeability and absorption for research in cell-based assays or in vivo models. nih.govmdpi.com

Ester Prodrugs for Improved Permeability

Esterification of the carboxylic acid moiety is a common and effective prodrug strategy. nih.gov By replacing the acidic proton with an alkyl or aryl group, the polarity of the molecule is reduced, which generally improves its ability to cross lipid-rich biological membranes via passive diffusion. mdpi.com The choice of the ester group is critical and must balance increased lipophilicity with sufficient aqueous solubility and susceptibility to cleavage by esterase enzymes present in the body to release the active parent acid. rutgers.edu

For example, in the development of other NSAIDs, various ester prodrugs have been synthesized to improve skin permeability for topical research applications. A study on 6-methoxy-2-naphthylacetic acid (6-MNA) involved creating a series of piperazine (B1678402) ester derivatives. One derivative was found to be highly water-soluble and exhibited 11.2-fold greater permeability through skin compared to the parent drug. mdpi.com This highlights how a rationally designed ester prodrug can significantly improve the delivery of an active compound to its target site in research settings.

Amide and Carbamate (B1207046) Prodrugs